5'-O-Dmt-thymidine 3'-o-succinate triethylammonium salt

Description

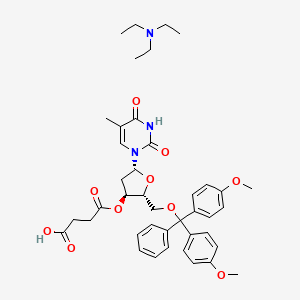

5'-O-Dimethoxytrityl (Dmt)-thymidine 3'-O-succinate triethylammonium salt is a critical reagent in solid-phase oligonucleotide synthesis. Its structure comprises:

- A thymidine backbone, a deoxyribonucleoside essential for DNA assembly.

- A dimethoxytrityl (Dmt) group at the 5'-position, serving as an acid-labile protecting group to control stepwise elongation during synthesis .

- A succinate linker at the 3'-position, enabling covalent attachment to controlled pore glass (CPG) supports .

- A triethylammonium counterion, which enhances solubility in organic solvents like dichloromethane (DCM) and pyridine, critical for anhydrous synthesis conditions .

This compound is used to functionalize CPG supports, with loading capacities typically ranging between 15–32 µmol/g depending on the nucleoside and modifications . Post-synthesis, the Dmt group is removed with dilute acid (e.g., trichloroacetic acid), and the succinate linker is cleaved under basic conditions (e.g., concentrated ammonia) to release the oligonucleotide .

Properties

IUPAC Name |

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N2O10.C6H15N/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25;1-4-7(5-2)6-3/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42);4-6H2,1-3H3/t28-,29+,30+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWSKALJTKBTQC-PMGSZYTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

745.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402944-22-3 | |

| Record name | 5'-O-(4,4-Dimethoxytrityl)-thymidine-3'-succinate, TEA salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Role of the Dimethoxytrityl (DMT) Group

The 5'-hydroxyl protection of thymidine using the DMT group is the first critical step. The DMT moiety prevents undesired side reactions during subsequent chemical modifications, particularly in solid-phase oligonucleotide synthesis. The reaction typically employs 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine or 1,4-dioxane, with triethylamine as a base to neutralize HCl byproducts. For example, Figure 1 illustrates the reaction mechanism, where the 5'-OH of thymidine attacks the electrophilic trityl carbon, forming a stable ether bond.

Table 1: Comparative Conditions for DMT Protection

| Solvent | Base | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| 1,4-Dioxane | Triethylamine | 30°C | 80–95 | |

| Pyridine | None | Room temp | 70–85 | |

| Dichloromethane | DMAP | 0°C | 65–75 |

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like 1,4-dioxane enhance DMT-Cl solubility, enabling faster kinetics. Conversely, pyridine acts as both solvent and base, simplifying purification but requiring stringent moisture control.

Succinylation at the 3'-Position

Activation Strategies for Carboxylic Acid Coupling

Following DMT protection, the 3'-hydroxyl group undergoes succinylation to introduce a reactive ester. This step commonly employs succinic anhydride in the presence of activating agents such as N,N-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) accelerate the acylation by stabilizing the tetrahedral intermediate.

Key Reaction Parameters:

-

Molar Ratios : A 1.2–1.5-fold excess of succinic anhydride ensures complete conversion, minimizing unreacted starting material.

-

Solvent Systems : Anhydrous dichloromethane or acetonitrile is preferred to avoid hydrolysis of the active ester.

-

Reaction Time : 4–6 hours at room temperature typically achieves >90% conversion, monitored via thin-layer chromatography (TLC).

Isolation of the Succinate Intermediate

Post-reaction, the crude product is precipitated by dropwise addition to cold diethyl ether or hexane. The triethylammonium counterion is introduced during this stage by treating the succinic acid intermediate with triethylamine in a 1:1 molar ratio. This step enhances solubility in organic-aqueous mixtures, facilitating subsequent purification by silica gel chromatography (eluent: dichloromethane/methanol 95:5).

Triethylammonium Salt Formation

Counterion Exchange Mechanisms

The final step involves converting the succinic acid intermediate into its triethylammonium salt. This is achieved by dissolving the compound in a mixture of methanol and water (3:1 v/v) and adding triethylamine until pH 7–8 is attained. The salt formation improves storage stability and prevents degradation during lyophilization.

Analytical Validation:

-

NMR Spectroscopy : NMR (DMSO-d6) confirms salt formation through the appearance of triethylamine signals at δ 1.12 (t, J = 7.2 Hz, 9H) and 2.48 (q, J = 7.2 Hz, 6H).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 746.3 [M+H], consistent with the molecular formula CHNO.

Alternative Synthetic Routes

Solution-Phase Synthesis for Scalability

Patent WO1998047910A1 describes a solution-phase approach using tert-butyldiphenylsilyl (TBDPS) groups as transient protection for the 3'-OH. This method avoids solid-phase resin handling, enabling kilogram-scale production:

-

Silylation : TBDPS-Cl in pyridine protects the 3'-OH (85% yield).

-

DMT Protection : 5'-OH tritylation proceeds as described in Section 1.1.

-

Desilylation : Tetrabutylammonium fluoride (TBAF) in THF removes the TBDPS group.

-

Succinylation : EDC-mediated coupling with succinic anhydride completes the synthesis.

Enzymatic Methods for Green Chemistry

Recent advances explore lipase-catalyzed succinylation in ionic liquids, reducing reliance on toxic solvents. For instance, Candida antarctica lipase B (CAL-B) achieves 78% conversion in [BMIM][BF] at 45°C, though this method remains experimental.

Quality Control and Purity Assessment

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 4.6 × 250 mm, 5 μm) with a gradient of acetonitrile in 0.1 M TEAA buffer (pH 7.0) resolves the product (retention time: 12.8 min) from DMT-off (8.2 min) and succinate hydrolysis (10.5 min) impurities.

Table 2: Acceptable Impurity Limits

| Impurity | Threshold (%) | Method |

|---|---|---|

| DMT-deprotected | ≤0.5 | HPLC (280 nm) |

| Succinic acid | ≤1.0 | Titration |

| Triethylamine residual | ≤0.3 | GC-MS |

Chemical Reactions Analysis

5’-O-Dmt-thymidine 3’-o-succinate triethylammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the succinate group can be replaced by other nucleophiles.

Hydrolysis: The ester bond in the succinate group can be hydrolyzed under acidic or basic conditions to yield thymidine and succinic acid.

Scientific Research Applications

Nucleoside Analogue

5'-O-Dmt-thymidine 3'-O-succinate triethylammonium salt serves as a nucleoside analogue, which is crucial for various biochemical applications. Nucleoside analogues are compounds that mimic the structure of natural nucleosides, allowing them to interfere with nucleic acid synthesis and function. This compound's structural similarity to thymidine enables it to be incorporated into DNA during replication, potentially disrupting viral replication processes .

Table 1: Comparison of Nucleoside Analogues

| Compound Name | Structure Similarity | Application Area |

|---|---|---|

| This compound | High | Antiviral Research |

| Acyclovir | Moderate | Antiviral Treatment |

| Zidovudine (AZT) | High | HIV Treatment |

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against viruses such as HIV. Its mechanism involves competing with natural nucleosides for incorporation into viral DNA, thereby inhibiting viral replication . This characteristic makes it a candidate for further development in antiviral therapies.

Case Study: Antiviral Efficacy Against HIV

A study conducted by researchers at a prominent biomedical institute demonstrated that this compound effectively reduced viral load in infected cell cultures. The compound was administered in varying concentrations, revealing a dose-dependent response in inhibiting HIV replication. The results suggest potential for clinical applications in HIV treatment protocols.

Oligonucleotide Synthesis

The compound is also utilized as a building block in the synthesis of oligonucleotides. Oligonucleotides are short sequences of nucleotides that have applications in gene therapy, diagnostics, and research. The presence of the dimethoxytrityl (Dmt) group allows for easy protection and deprotection during synthetic processes, enhancing the efficiency of oligonucleotide assembly .

Table 2: Oligonucleotide Synthesis Applications

| Application | Description |

|---|---|

| Gene Therapy | Delivery of therapeutic genes |

| Diagnostic Tools | Development of probes for genetic testing |

| Research | Study of gene function and regulation |

Mechanism of Action

The mechanism of action of 5’-O-Dmt-thymidine 3’-o-succinate triethylammonium salt involves its incorporation into DNA or RNA strands during synthesis. This incorporation disrupts the normal function of the nucleic acids, leading to the inhibition of DNA and RNA enhancement. The compound targets specific enzymes involved in nucleic acid synthesis, thereby impeding the replication of viral and cancerous cells.

Comparison with Similar Compounds

Key Compounds :

5'-O-Dmt-2'-deoxycytidine-3'-O-succinate triethylammonium salt

- Differs in the nucleobase (cytosine vs. thymine).

- Loading capacity: ~15 µmol/g for p-toluenesulfonyl-modified cytidine supports .

- Applications: Used in synthesizing cytosine-rich sequences.

Fluorescein-labeled Dmt-protected nucleosides (e.g., DMTdAAmFl, DMTdCAmFl)

- Feature fluorescein tags for tracking oligonucleotides.

- Higher loading capacities (25–32 µmol/g) due to bulky thioureido-fluorescein groups .

- Applications: Fluorescent probes for hybridization assays.

Sodium salt of 5′-O-Dmt-thymidine H-phosphonate

- Lacks the succinate linker and uses sodium as the counterion.

- Solubility : Poor in DCM compared to triethylammonium salts, limiting its utility in organic-phase reactions .

Comparison Table :

Triethylammonium Salts of Other Nucleotides

Triethylammonium salts are widely used to improve solubility and stability of nucleotide derivatives. Examples include:

BzATP Triethylammonium Salt Structure: Adenosine triphosphate with a 4-benzoylbenzoyl group. Solubility: Water-soluble, used in P2X receptor studies .

Biotin-18-cytidine-5'-triphosphate Triethylammonium Salt

- Structure: Cytidine triphosphate conjugated to biotin.

- Applications: Nucleic acid labeling and pull-down assays .

- Contrast: Functionalized for affinity capture, unlike the succinate linker in thymidine derivatives.

3′-Phosphoadenosine-5′-phosphosulfate (PAPS) Triethylammonium Salt Role: Cofactor in sulfotransferase reactions . Distinction: Used in enzymatic studies rather than chemical synthesis.

Solubility and Stability Comparison :

- Organic Solubility : The thymidine succinate triethylammonium salt exhibits superior solubility in DCM (>1 M) compared to sodium salts, enabling efficient coupling to CPG .

- Stability : Triethylammonium salts are prone to cation loss during purification, requiring careful handling . However, the succinate linker remains stable under acidic Dmt-deprotection conditions .

Biological Activity

5'-O-Dmt-thymidine 3'-O-succinate triethylammonium salt (CAS No. 402944-22-3) is a nucleoside derivative that has garnered attention for its potential biological applications, particularly in the fields of molecular biology and medicinal chemistry. This compound is characterized by its structural modifications that enhance its reactivity and biological activity.

Chemical Structure and Properties

The chemical formula for this compound is . The DMT (dimethoxytrityl) group serves as a protective group, while the succinate moiety is crucial for solubility and bioactivity. The triethylammonium salt form enhances its stability and solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound primarily arises from its ability to interfere with nucleic acid synthesis. It acts as a nucleotide analog, which can be incorporated into DNA or RNA during replication or transcription processes. This incorporation can lead to chain termination or misincorporation, thereby affecting the overall function of nucleic acids.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antiviral Activity : Similar compounds have shown efficacy against various viral infections by inhibiting viral replication through interference with viral RNA synthesis.

- Antitumor Properties : As a nucleoside analog, it has potential applications in cancer therapy by disrupting DNA replication in rapidly dividing cells.

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as DNA polymerases, which are crucial for DNA synthesis.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study demonstrated that 5'-O-Dmt-thymidine derivatives exhibited significant antiviral activity against herpes simplex virus (HSV). The compound was shown to reduce viral load in infected cell cultures by up to 90% compared to untreated controls. This effect was attributed to its incorporation into viral DNA, leading to premature termination of viral replication.

Case Study: Antitumor Activity

In another investigation, the compound was tested on various cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces apoptosis in these cells. The mechanism involved the activation of cellular stress pathways triggered by disrupted DNA synthesis.

Q & A

Q. What is the role of the 5'-O-Dmt (dimethoxytrityl) group in this compound, and how does it influence oligonucleotide synthesis?

The 5'-O-Dmt group serves as a temporary protecting group during solid-phase oligonucleotide synthesis. It prevents unwanted side reactions at the 5'-hydroxyl during stepwise coupling of nucleosides. The trityl group is acid-labile, allowing selective removal under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) while leaving other protecting groups (e.g., succinate-linked 3'-O-succinate) intact. This enables controlled elongation of the oligonucleotide chain .

Q. How is the purity of 5'-O-Dmt-thymidine 3'-O-succinate triethylammonium salt typically assessed, and what thresholds are considered acceptable for research use?

Purity is commonly evaluated using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 260 nm. A purity threshold of ≥98% (HPLC) is standard for research-grade material to ensure minimal side products (e.g., incomplete succinylation or residual dimethoxytrityl derivatives) that could compromise coupling efficiency .

Q. What solvent systems are compatible with this compound for downstream applications?

The compound is soluble in polar aprotic solvents such as anhydrous acetonitrile, dimethylformamide (DMF), or dichloromethane, which are standard for phosphoramidite-based oligonucleotide synthesis. Aqueous solubility is limited due to the hydrophobic Dmt group, but the triethylammonium counterion enhances solubility in mildly polar organic phases .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in automated oligonucleotide synthesis?

Coupling efficiency depends on:

- Activation time : Use fresh 0.45 M 1H-tetrazole in acetonitrile (5-minute activation) to ensure complete phosphoramidite activation.

- Moisture control : Maintain anhydrous conditions (<10 ppm H2O) in solvents and reagents to prevent hydrolysis of the reactive intermediate.

- Excess reagent : A 3–5-fold molar excess of the compound relative to the growing oligonucleotide chain minimizes incomplete coupling. Post-coupling capping (acetic anhydride/1-methylimidazole) is critical to block unreacted 5'-hydroxyls .

Q. What analytical techniques are recommended to resolve discrepancies in product yield or purity during synthesis?

- MALDI-TOF mass spectrometry : Confirm molecular weight of the final oligonucleotide to detect truncation products or deletions.

- Trityl monitoring : Measure dimethoxytrityl cation release (498 nm) after each deprotection step to quantify coupling efficiency. A drop in trityl yield (<98% per cycle) indicates suboptimal conditions.

- 31P NMR : Analyze the phosphodiester linkage to identify oxidation or sulfurization artifacts in modified oligonucleotides .

Q. How does the stability of the triethylammonium salt form compare to other counterion forms (e.g., sodium or lithium salts) under long-term storage?

The triethylammonium salt enhances solubility in organic phases but is hygroscopic. Storage at −20°C under argon in desiccated vials is recommended to prevent degradation. Sodium or lithium salts may exhibit lower solubility but better stability at room temperature. Comparative stability studies show <5% degradation of the triethylammonium salt after 12 months at −20°C .

Q. What strategies mitigate side reactions during the succinate linkage cleavage in final oligonucleotide deprotection?

- Controlled alkaline hydrolysis : Use 28–30% ammonium hydroxide (55°C, 16 hours) to cleave the succinate linker while preserving the oligonucleotide backbone.

- Chelating agents : Include 0.1 M EDTA to sequester metal ions that catalyze phosphodiester hydrolysis.

- Post-deprotection purification : Reverse-phase cartridges or PAGE can remove residual succinate byproducts .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and observed molecular weights in products derived from this compound?

- Scenario 1 : Higher observed MW suggests incomplete Dmt removal. Verify deprotection conditions (acid concentration, time) and repeat with fresh trichloroacetic acid.

- Scenario 2 : Lower MW indicates premature cleavage of the succinate linker. Optimize alkaline hydrolysis time/temperature and ensure reagent purity. Cross-validate with LC-MS and compare against synthetic standards .

Q. What experimental controls are essential when analyzing the impact of this compound on oligonucleotide secondary structure?

- Thermal melting (Tm) analysis : Compare melting profiles of synthesized oligonucleotides with commercial controls.

- CD spectroscopy : Monitor changes in helical conformation induced by succinate adducts.

- RNase H assay : For RNA/DNA hybrids, confirm enzymatic cleavage efficiency to verify structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.